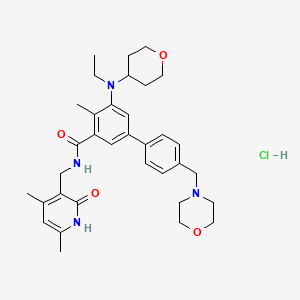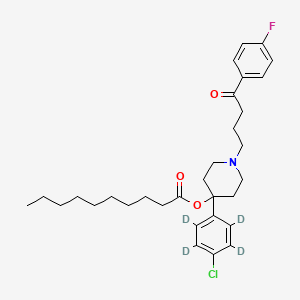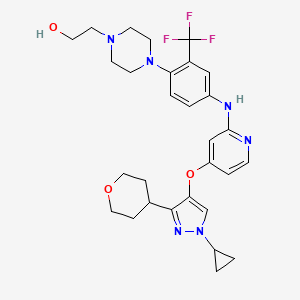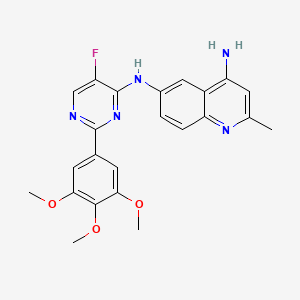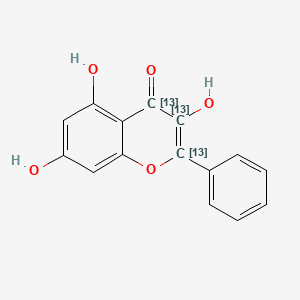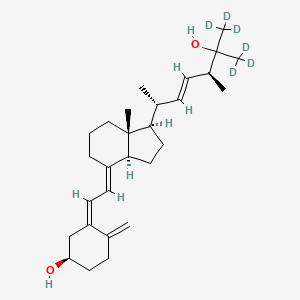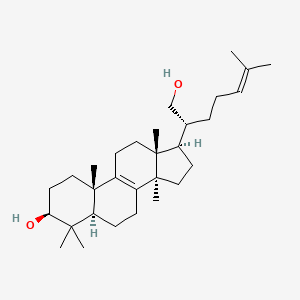
Uvariol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Uvariol involves multiple steps, starting from simpler terpenoid precursors. The key steps include hydroxylation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from natural sources, such as the roots of Piptostigma fugax. The extraction process involves solvent extraction followed by purification steps like chromatography to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Uvariol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Uvariol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of more complex terpenoids and other organic compounds.
Biology: Studies have shown that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of Uvariol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain enzymes and receptors, modulating their activity. This leads to changes in cellular processes such as inflammation, microbial growth, and cell signaling pathways .
Comparación Con Compuestos Similares
Lanosterol: A precursor in the biosynthesis of steroids, similar in structure to Uvariol.
Cycloartenol: Another terpenoid with structural similarities to this compound.
Betulin: A triterpenoid with comparable biological activities.
Uniqueness of this compound: this compound stands out due to its unique hydroxylation pattern and specific biological activities. Unlike other similar compounds, this compound has shown distinct antimicrobial and anti-inflammatory properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C30H50O2 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(3S,5R,10S,13R,14R,17R)-17-[(2R)-1-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(19-31)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,21-22,25-26,31-32H,8,10-19H2,1-7H3/t21-,22+,25-,26-,28+,29+,30-/m0/s1 |
Clave InChI |
NOXQLVJQLGRLCH-ILLHTMCHSA-N |
SMILES isomérico |
CC(=CCC[C@@H](CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |
SMILES canónico |
CC(=CCCC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
